molecular formula C9H12N2O4 B052857 1-(2'-Deoxyribosyl)-2-pyrimidinone CAS No. 22003-30-1

1-(2'-Deoxyribosyl)-2-pyrimidinone

Cat. No.: B052857
CAS No.: 22003-30-1
M. Wt: 212.2 g/mol
InChI Key: QEJOIGZDWKFVCO-RNJXMRFFSA-N
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Description

1-(2’-Deoxyribosyl)-2-pyrimidinone is a nucleoside analog that plays a significant role in various biochemical processes. It is a modified nucleoside where the ribose sugar is replaced with a 2’-deoxyribose, and the nucleobase is a pyrimidinone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2’-Deoxyribosyl)-2-pyrimidinone typically involves the enzymatic transglycosylation reaction catalyzed by nucleoside 2’-deoxyribosyltransferases. This method is preferred over traditional chemical synthesis due to its efficiency and selectivity. The reaction involves the transfer of the 2’-deoxyribosyl moiety from a donor nucleoside to a pyrimidinone base .

Industrial Production Methods: For industrial-scale production, the enzymatic method is optimized to ensure high yield and purity. Immobilization of the enzyme on a suitable support can enhance its stability and reusability, making the process more cost-effective. The reaction is typically carried out in aqueous media, sometimes with the addition of organic solvents to improve solubility and reaction rates .

Chemical Reactions Analysis

Types of Reactions: 1-(2’-Deoxyribosyl)-2-pyrimidinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

1-(2’-Deoxyribosyl)-2-pyrimidinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2’-Deoxyribosyl)-2-pyrimidinone involves its incorporation into nucleic acids, where it can disrupt normal DNA and RNA synthesis. This disruption can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases .

Comparison with Similar Compounds

Uniqueness: 1-(2’-Deoxyribosyl)-2-pyrimidinone is unique due to its specific structure, which allows it to be selectively incorporated into nucleic acids. This selectivity enhances its efficacy and reduces potential side effects compared to other nucleoside analogs .

Properties

IUPAC Name

1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c12-5-7-6(13)4-8(15-7)11-3-1-2-10-9(11)14/h1-3,6-8,12-13H,4-5H2/t6-,7+,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJOIGZDWKFVCO-RNJXMRFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC=NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=CC=NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176443
Record name 1-(2'-Deoxyribosyl)-2-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22003-30-1
Record name 1-(2'-Deoxyribosyl)-2-pyrimidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022003301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2'-Deoxyribosyl)-2-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70176443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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